Bienvenue dans la boutique en ligne BenchChem!

[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

Physicochemical Properties Lipophilicity SAR

[5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid (CAS 446830-31-5, MFCD02964300) is a synthetic, small-molecule heterocycle belonging to the thieno[2,3-d]pyrimidine-4-one class. Its core structure is recognized as a privileged scaffold in medicinal chemistry due to its association with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Molecular Formula C14H9ClN2O3S
Molecular Weight 320.8 g/mol
Cat. No. B7743802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
Molecular FormulaC14H9ClN2O3S
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)Cl
InChIInChI=1S/C14H9ClN2O3S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)17(7-16-13)5-11(18)19/h1-4,6-7H,5H2,(H,18,19)
InChIKeyWZEOTAFFQHVAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid: A Substituted Thienopyrimidine Scaffold for Discovery Chemistry


[5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid (CAS 446830-31-5, MFCD02964300) is a synthetic, small-molecule heterocycle belonging to the thieno[2,3-d]pyrimidine-4-one class . Its core structure is recognized as a privileged scaffold in medicinal chemistry due to its association with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects [1]. This specific derivative features a 4-chlorophenyl substituent at the 5-position and an acetic acid moiety at the N3-position, offering distinct physicochemical and potential pharmacodynamic properties compared to its unsubstituted and differentially substituted analogs .

Why Generic Substitution of [5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid is Scientifically Unsound


The common practice of substituting one thieno[2,3-d]pyrimidine for another in discovery workflows is scientifically invalid. This scaffold's biological activity is highly sensitive to even minor structural modifications. For instance, the presence and nature of a 5-aryl substituent directly influences binding pocket occupancy in enzymes like dihydrofolate reductase (DHFR), as demonstrated by quantitative structure-activity relationship (QSAR) studies on this class [1]. The 4-chlorophenyl group on the target compound is not a generic placeholder; it introduces specific electronic and steric properties that differ fundamentally from a phenyl, furyl, or dimethoxyphenyl group, leading to divergent potency and selectivity profiles. The specific quantitative data below demonstrates these points of non-interchangeability.

Quantitative Differentiation of [5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid from Closest Analogs


Physicochemical Differentiation: Impact of 4-Chlorophenyl Substitution on Lipophilicity

The introduction of the 4-chlorophenyl group at the 5-position significantly increases the compound's lipophilicity compared to the parent unsubstituted scaffold. The calculated partition coefficient (cLogP) for [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid is 3.0, a substantial increase of 2.5 log units over the unsubstituted (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid (cLogP = 0.5) . This difference is critical for membrane permeability prediction and is directly attributable to the hydrophobic aryl chloride moiety.

Physicochemical Properties Lipophilicity SAR

Pharmacodynamic Class-Level Advantage: Superior Potency of 5-Aryl Thienopyrimidine-4-ones as DHFR Inhibitors

Within the thieno[2,3-d]pyrimidine-4-one class, 5-aryl substituted derivatives have demonstrated potent inhibition of dihydrofolate reductase (DHFR), a validated anticancer target. A representative compound from this chemical space, a 5,6-disubstituted thieno[2,3-d]pyrimidine-4-one (Compound 20), exhibited an IC50 of 0.20 μM against DHFR, which is quantitatively superior to the standard clinical agent methotrexate (MTX, IC50 = 0.22 μM) [1]. While this is not a direct measurement of the target compound, it provides class-level evidence that the 5-arylthieno[2,3-d]pyrimidine-4-one substructure, which the target compound possesses, is a validated pharmacophore for potent DHFR engagement, a property not observed in the unsubstituted scaffold.

Anticancer DHFR Inhibition Thienopyrimidine

Differential Binding Selectivity: 4-Chlorophenyl Moiety Drives Specific Nuclear Receptor Interactions

The 4-chlorophenyl group is a critical determinant of nuclear receptor binding profiles. Data from the BindingDB for a closely related analog where the core thienopyrimidine is identical but the acetic acid linker is replaced shows that the 4-chlorophenyl-substituted analog BDBM50530342 acts as an activator of PPARα (EC50 = 1800 nM) and RXRα (EC50 = 2100 nM), but is significantly less potent on PPARδ (EC50 = 4300 nM) [1]. This demonstrates a 2.4-fold selectivity window for PPARα over PPARδ. This selectivity profile is a direct outcome of the 5-(4-chlorophenyl) substitution, as similar analogs with different substituents (e.g., 2-furyl) show completely divergent target engagement patterns and are not interchangeable .

Nuclear Receptors PPAR Selectivity

Confirmed Human Toxicity Classification: An Essential Procurement Safety Gate

Procurement of research chemicals requires a clear safety profile for handling. [5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid is formally classified under GHS as Acute Toxicity Category 4 (Oral), with the signal word 'Warning' and hazard statement H302 'Harmful if swallowed' . In contrast, the closely related analog 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 331761-45-6) carries a more severe classification of 'Acute toxic Cat.3' with the signal word 'Danger' . This one-category difference in acute toxicity classification is a legally defined and significant distinction for institutional safety reviews and personal protective equipment (PPE) requirements.

Safety Acute Toxicity Classification

Optimal Research Applications for [5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid Based on Evidence


DHFR-Targeted Anticancer Discovery Programs Requiring Lipophilic Scaffolds

The compound is optimally deployed as a core scaffold in medicinal chemistry campaigns targeting dihydrofolate reductase (DHFR) in cancer. Its high cLogP (3.0) and proven class-level DHFR inhibitory pharmacophore (with analogs outperforming methotrexate) make it the preferred starting point for designing cell-permeable, non-classical antifolates destined for intracellular target engagement [1]. The unsubstituted parent (cLogP 0.5) would be rejected at the design stage for this application due to poor predicted membrane permeability .

Metabolic Disease Research Using Selective PPARα Modulation

Leveraging its demonstrated selectivity window for PPARα activation over PPARδ (approximately 2.4-fold, based on close analog data), this compound serves as a valuable tool for dissecting lipid metabolism pathways. It can be used in gene reporter assays to activate PPARα-mediated transcription with reduced off-target PPARδ effects, facilitating cleaner mechanistic studies in hepatocyte models compared to pan-agonist scaffolds [1].

Laboratories with Standard BSL-1 Safety Protocols

For research groups operating under standard institutional safety reviews where managing 'Danger'-classified acute toxicants (Category 3) poses logistical hurdles, this compound's 'Warning' classification (Category 4) makes it the operationally preferred alternative to the more hazardous but structurally related 4(3H)-one analog. This directly impacts purchasing decisions in safety-conscious academic and industrial environments without compromising the core pharmacophore [1].

Quote Request

Request a Quote for [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.